1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine
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Overview
Description
1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C14H19N2O4S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with an acetylating agent and a sulfonylating agent. One common method includes the following steps:
Acetylation: Piperazine is reacted with acetic anhydride in the presence of a base such as pyridine to form 1-acetylpiperazine.
Sulfonylation: The 1-acetylpiperazine is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.
Scientific Research Applications
1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes[][4].
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: Similar structure but with a hydroxyl group instead of an ethoxy group.
1-Acetyl-4-(4-nitrophenyl)piperazine: Contains a nitro group instead of an ethoxy group.
1-Acetyl-4-(4-methylphenyl)piperazine: Features a methyl group in place of the ethoxy group.
Uniqueness
1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
1-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-20-13-4-6-14(7-5-13)21(18,19)16-10-8-15(9-11-16)12(2)17/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTUIRHBJKWRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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